[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(2-fluorophenyl)cyclopropyl]methanone
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Overview
Description
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(2-fluorophenyl)cyclopropyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a cyclopropyl group, and a fluorophenyl moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(2-fluorophenyl)cyclopropyl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the propyl group and the amino group. The cyclopropyl group is then attached to the methanone moiety, and finally, the fluorophenyl group is introduced. Each step requires specific reagents and conditions, such as the use of organolithium reagents for alkylation and catalytic hydrogenation for reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and response surface methodology can help in identifying optimal reaction parameters, such as temperature, catalyst loading, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(2-fluorophenyl)cyclopropyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorophenyl ring.
Common Reagents and Conditions
Common reagents include organolithium compounds for alkylation, palladium catalysts for hydrogenation, and strong oxidizing agents for oxidation reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(2-fluorophenyl)cyclopropyl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(2-fluorophenyl)cyclopropyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivative with two chlorine atoms.
Triple bond compounds: Compounds with triple bonds, such as acetylene and cyanogen.
Steviol glycosides: Natural sweeteners with complex molecular structures .
Uniqueness
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(2-fluorophenyl)cyclopropyl]methanone is unique due to its combination of a pyrrolidine ring, a cyclopropyl group, and a fluorophenyl moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other compounds.
Properties
IUPAC Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(2-fluorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c1-2-5-12-10-20(11-15(12)19)16(21)17(8-9-17)13-6-3-4-7-14(13)18/h3-4,6-7,12,15H,2,5,8-11,19H2,1H3/t12-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEFYYCFLUYLNC-WFASDCNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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